4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid
Overview
Description
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Pyrazole Derivatives : The synthesis of various substituted pyrazole dicarboxylic acid derivatives, including those related to 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid, has been detailed. The structures of these compounds were characterized using NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).
Chemical Properties and Reactions
- Reactions Leading to Antiinflammatory and Analgesic Activities : Research has shown that certain derivatives of pyrazole, including those related to the specified compound, exhibit anti-inflammatory and analgesic activities in animal models (Menozzi et al., 1994).
- Heterocyclic γ-Amino Acids Synthesis : A study focused on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids, which could involve derivatives of the specified compound (Mathieu et al., 2015).
Structural Analysis
- Analysis of Pyrazole-4-Carboxylic Acids in Solid State : This research provided insights into the structure and dynamic properties of various simple pyrazole-4-carboxylic acids, which may include related compounds (Infantes et al., 2013).
Pharmaceutical Applications
- Carbonic Anhydrase Inhibitors Synthesis : A study explored the synthesis of pyrazole carboxylic acid amides, which are known to inhibit carbonic anhydrase isoenzymes, indicating potential pharmaceutical applications (Bülbül et al., 2008).
Heterocyclic Dye Synthesis
- Synthesis of Heterocyclic Dyes : Research has been conducted on the use of 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, in the production of heterocyclic dyes, suggesting potential applications in dye synthesis (Tao et al., 2019).
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(15)11-5-4-10-12-6(5)7(13)14/h4H,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTXKOPDNQVXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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